N-cyclopentyl-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide
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Overview
Description
N-CYCLOPENTYL-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound that features a cyclopentyl ring, an ethoxy group, and a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps, including the formation of the hydrazinecarbonyl group and the subsequent attachment of the cyclopentyl and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ethoxy and prop-2-en-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
N-CYCLOPENTYL-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinecarbonyl derivatives and cyclopentyl-containing molecules. These compounds may share some structural features but differ in their functional groups and overall properties.
Uniqueness
N-CYCLOPENTYL-1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H25N3O4 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-cyclopentyl-N'-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H25N3O4/c1-3-11-26-16-10-9-14(12-17(16)25-4-2)13-20-22-19(24)18(23)21-15-7-5-6-8-15/h3,9-10,12-13,15H,1,4-8,11H2,2H3,(H,21,23)(H,22,24)/b20-13+ |
InChI Key |
ALEPMTOSMHQFBL-DEDYPNTBSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2CCCC2)OCC=C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2CCCC2)OCC=C |
Origin of Product |
United States |
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